N'-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and clinical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 2-(1H-indol-3-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of inflammation or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: Known for its anti-inflammatory and analgesic activities.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide is unique due to its specific structure, which combines the indole ring with a fluorophenyl group.
Properties
Molecular Formula |
C17H14FN3O |
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Molecular Weight |
295.31 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C17H14FN3O/c18-14-7-5-12(6-8-14)10-20-21-17(22)9-13-11-19-16-4-2-1-3-15(13)16/h1-8,10-11,19H,9H2,(H,21,22)/b20-10+ |
InChI Key |
MADOWIHVMCLFJO-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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